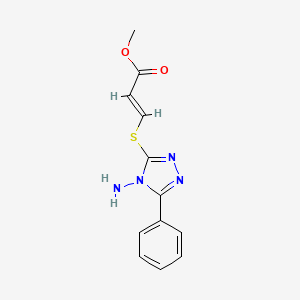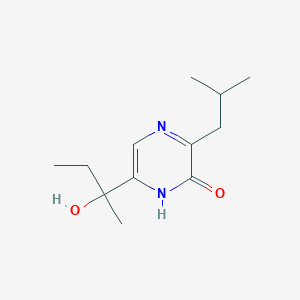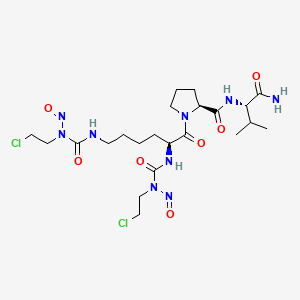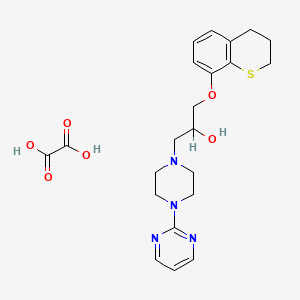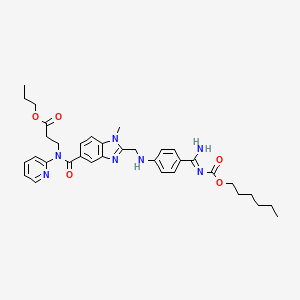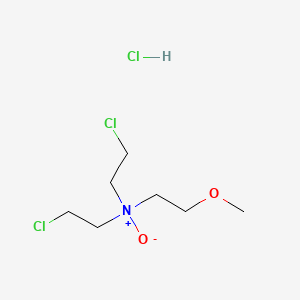
N-(2-Methoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride is a chemical compound with the molecular formula C7H15Cl2NO. It is a derivative of triethylamine, characterized by the presence of two chlorine atoms and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride typically involves the reaction of triethylamine with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the triethylamine molecule. The methoxy group is introduced through a subsequent reaction with methanol in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted triethylamine compounds.
Aplicaciones Científicas De Investigación
Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amine derivatives and substituted triethylamine compounds.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated amines on biological systems.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the nature of the target molecule. The presence of chlorine atoms and the methoxy group can influence the compound’s reactivity and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine: A simpler derivative without the chlorine and methoxy groups.
Diethylamine: Lacks the third ethyl group and the additional functional groups.
Methoxyamine: Contains a methoxy group but lacks the chlorine atoms and the triethylamine structure.
Uniqueness
Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and applications in scientific research.
Propiedades
Número CAS |
102433-87-4 |
|---|---|
Fórmula molecular |
C7H16Cl3NO2 |
Peso molecular |
252.6 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-methoxyethanamine oxide;hydrochloride |
InChI |
InChI=1S/C7H15Cl2NO2.ClH/c1-12-7-6-10(11,4-2-8)5-3-9;/h2-7H2,1H3;1H |
Clave InChI |
SNYDMQNFZZHGKW-UHFFFAOYSA-N |
SMILES canónico |
COCC[N+](CCCl)(CCCl)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


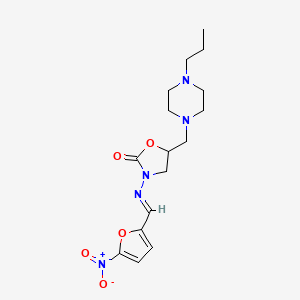

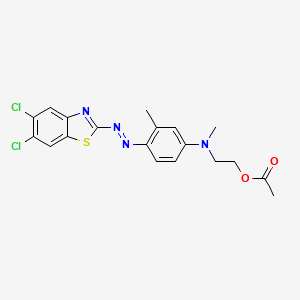
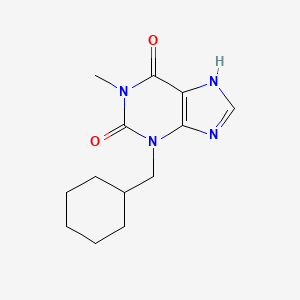
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)

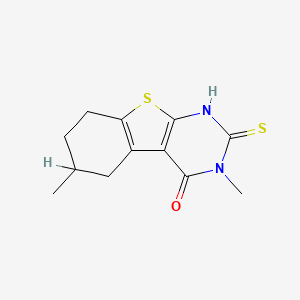
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

